molecular formula C13H8BrFO2 B14031658 4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid

4-Bromo-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B14031658
M. Wt: 295.10 g/mol
InChI Key: BJFUFZCCHYNEDK-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid is an organic compound with the molecular formula C13H8BrFO2 It is a derivative of biphenyl, characterized by the presence of bromine and fluorine atoms on the aromatic rings, along with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid typically involves multi-step reactions. One common method includes the bromination and fluorination of biphenyl derivatives. For instance, starting with 4-bromo-2-fluorobiphenyl, the carboxylation can be achieved through a series of reactions involving organometallic intermediates .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by carboxylation under controlled conditions. The use of catalysts and specific reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted by other functional groups under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted biphenyl derivatives, alcohols, and higher oxidation state compounds .

Scientific Research Applications

4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity to target molecules .

Comparison with Similar Compounds

  • 4-Bromo-2-fluorobiphenyl
  • 2-Bromo-4-fluorobenzoic acid
  • 4-Bromo-2,5-difluorobenzoic acid

Comparison: Compared to its analogs, 4-Bromo-2-fluoro-[1,1’-biphenyl]-3-carboxylic acid is unique due to the specific positioning of the bromine, fluorine, and carboxylic acid groups. This unique arrangement imparts distinct chemical properties, making it suitable for specialized applications in pharmaceuticals and materials science .

Properties

Molecular Formula

C13H8BrFO2

Molecular Weight

295.10 g/mol

IUPAC Name

6-bromo-2-fluoro-3-phenylbenzoic acid

InChI

InChI=1S/C13H8BrFO2/c14-10-7-6-9(8-4-2-1-3-5-8)12(15)11(10)13(16)17/h1-7H,(H,16,17)

InChI Key

BJFUFZCCHYNEDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C=C2)Br)C(=O)O)F

Origin of Product

United States

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